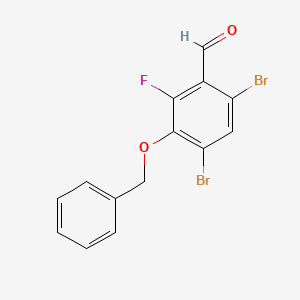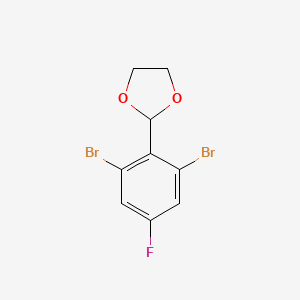
2-(2,6-Dibromo-4-fluorophenyl)-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-Dibromo-4-fluorophenyl)-1,3-dioxolane is an organic compound characterized by the presence of bromine, fluorine, and a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dibromo-4-fluorophenyl)-1,3-dioxolane typically involves the following steps:
Starting Material: The synthesis begins with 2,6-dibromo-4-fluorophenol.
Formation of Intermediate: The phenol group is protected by converting it into a dioxolane ring using ethylene glycol in the presence of an acid catalyst.
Final Product: The resulting intermediate is then subjected to bromination and fluorination reactions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dibromo-4-fluorophenyl)-1,3-dioxolane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Hydrolysis: The dioxolane ring can be hydrolyzed to yield the corresponding diol.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Major Products
Substitution: Products with different halogen or functional group substitutions.
Oxidation: Products with oxidized functional groups.
Reduction: Products with reduced functional groups.
Scientific Research Applications
2-(2,6-Dibromo-4-fluorophenyl)-1,3-dioxolane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce bromine and fluorine atoms into molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,6-Dibromo-4-fluorophenyl)-1,3-dioxolane involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity. The dioxolane ring may also play a role in stabilizing the compound and facilitating its interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4,6-difluorophenyl isocyanate
- 2,6-Dibromo-4-fluorophenyl isocyanate
Uniqueness
2-(2,6-Dibromo-4-fluorophenyl)-1,3-dioxolane is unique due to the presence of both bromine and fluorine atoms along with a dioxolane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H7Br2FO2 |
|---|---|
Molecular Weight |
325.96 g/mol |
IUPAC Name |
2-(2,6-dibromo-4-fluorophenyl)-1,3-dioxolane |
InChI |
InChI=1S/C9H7Br2FO2/c10-6-3-5(12)4-7(11)8(6)9-13-1-2-14-9/h3-4,9H,1-2H2 |
InChI Key |
QOEWUHUYQIYHJH-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=C(C=C(C=C2Br)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



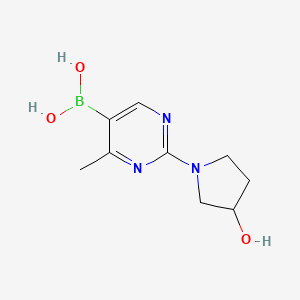

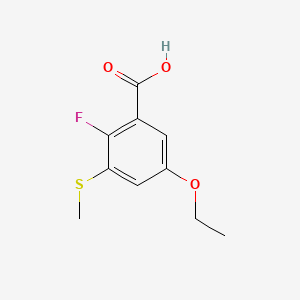
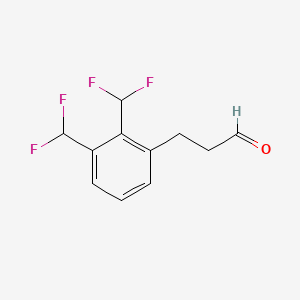
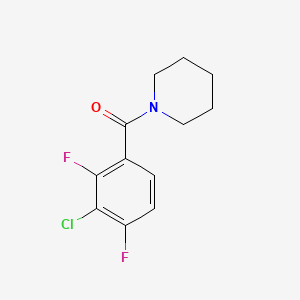
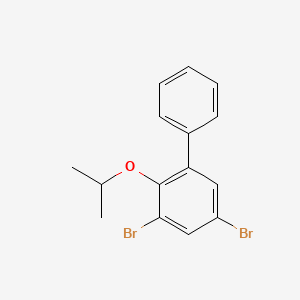
![1,5-Dimethyl 2-[(4-ethynylphenyl)formamido]pentanedioate](/img/structure/B14770464.png)
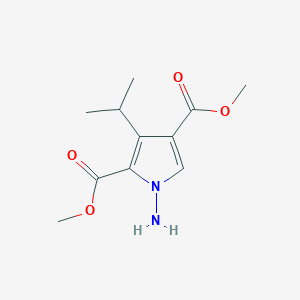
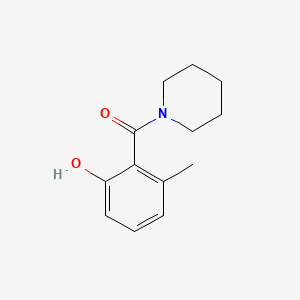
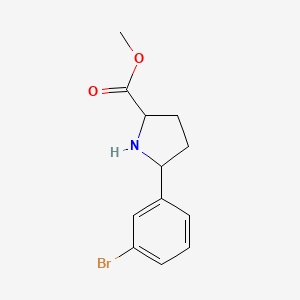
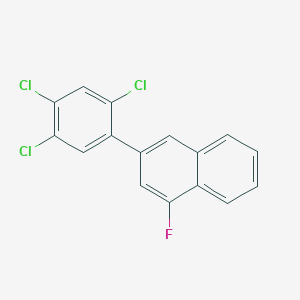
![N-[3-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B14770495.png)
